3-(Thiophen-2-yl)propan-1-amine
Overview
Description
3-(Thiophen-2-yl)propan-1-amine is an organic compound that features a thiophene ring attached to a propan-1-amine chain. The molecular formula is C₇H₁₁NS, and it has a molecular weight of 141.23 g/mol . This compound is of interest due to its structural similarity to amphetamines, where the phenyl ring is replaced by a thiophene ring .
Mechanism of Action
Target of Action
It is structurally similar to amphetamine, suggesting that it may interact with similar targets, such as the norepinephrine and dopamine transporters .
Mode of Action
Like amphetamine and most of its analogues, 3-(Thiophen-2-yl)propan-1-amine most likely functions as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it binds to the transporter proteins responsible for the reuptake of these neurotransmitters, blocking their function and leading to an increase in the extracellular concentrations of norepinephrine and dopamine .
Biochemical Pathways
By inhibiting the reuptake of norepinephrine and dopamine, it could potentially affect a variety of pathways related to mood, attention, reward, and motor function .
Pharmacokinetics
It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Result of Action
By increasing the extracellular concentrations of norepinephrine and dopamine, it could potentially lead to increased neuronal activity in certain brain regions .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
3-(Thiophen-2-yl)propan-1-amine is likely to function as a norepinephrine-dopamine reuptake inhibitor . This means it could interact with enzymes and proteins involved in the reuptake of these neurotransmitters, potentially influencing biochemical reactions within the nervous system.
Cellular Effects
The cellular effects of this compound are largely tied to its potential role as a norepinephrine-dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action for this compound likely involves binding interactions with proteins responsible for the reuptake of norepinephrine and dopamine . This could result in the inhibition of these proteins, leading to increased levels of these neurotransmitters in the synaptic cleft and thus increased neurotransmission.
Metabolic Pathways
This compound is likely to be metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of thiophene with propan-1-amine under specific conditions. Another method includes the condensation of thiophene derivatives with appropriate amine precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitro or hydroxylamine derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, nitro compounds, and hydroxylamine derivatives .
Scientific Research Applications
3-(Thiophen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thiophene-based compounds.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Methamphetamine: A potent central nervous system stimulant with a phenyl ring structure.
Amphetamine: A stimulant with a phenyl ring structure.
Uniqueness
3-(Thiophen-2-yl)propan-1-amine is unique due to its thiophene ring, which imparts different electronic properties compared to the phenyl ring in amphetamines. This structural difference can lead to variations in biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-thiophen-2-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGBKQGQESIBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344973 | |
Record name | 2-Thiophenepropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-90-5 | |
Record name | 2-Thiophenepropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the structural significance of 3-(thiophen-2-yl)propan-1-amine in duloxetine?
A1: this compound serves as the core structure of duloxetine, also known as (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This compound is a potent inhibitor of serotonin and norepinephrine reuptake, primarily due to the presence of the this compound moiety. [, ]
Q2: How is the synthesis of duloxetine hydrochloride achieved from this compound?
A2: Duloxetine hydrochloride can be synthesized starting with a Mannich reaction between 2-acetylthiophene and N-methylbenzylamine. This is followed by reduction with NaBH4 and O-alkylation with 1-fluoronaphthalene. Debenzylation yields (±)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)-1-propylamine oxalate. This racemic mixture is then resolved using dibenzoyl-L-tartaric acid, and the desired enantiomer is converted to its hydrochloride salt. []
Q3: Are there analytical methods available to quantify duloxetine in biological samples?
A3: Yes, several methods have been developed for the therapeutic drug monitoring of duloxetine. These include:
- HPLC with spectrofluorimetric detection: This method utilizes the native fluorescence of duloxetine for sensitive and selective quantification in human plasma. []
- Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection: While inherently less sensitive than HPLC, the use of LIF detection significantly enhances sensitivity, allowing for duloxetine determination in biological samples. []
Q4: Are there any known structural analogs of duloxetine that have been investigated?
A4: Yes, researchers have explored the synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which are structurally related to duloxetine. These derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation reactions. The structures of these novel compounds were confirmed using 1H NMR, IR, and MS. []
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